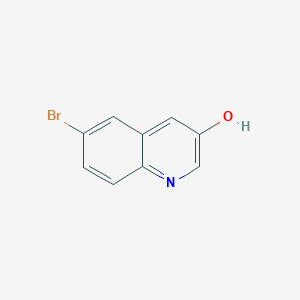

6-Bromoquinolin-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURYXBCGKGDWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588919 | |

| Record name | 6-Bromoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552330-94-6 | |

| Record name | 6-Bromo-3-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552330-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromoquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromoquinolin-3-ol: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 6-Bromoquinolin-3-ol. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the 6-position and a hydroxyl group at the 3-position.

Systematic Information:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 552330-94-6[1] |

| Molecular Formula | C₉H₆BrNO[2] |

| Molecular Weight | 224.06 g/mol [1] |

| InChI | 1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H[1] |

| InChIKey | CURYXBCGKGDWCN-UHFFFAOYSA-N[1] |

| SMILES | C1=CC2=NC=C(C=C2C=C1Br)O[3] |

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |

Safety and Handling

This compound is classified with the following GHS hazard statements, indicating that appropriate safety precautions should be taken during its handling and use in a laboratory setting.

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark)[1] | Warning [1] | H302: Harmful if swallowed[1]. H315: Causes skin irritation[1]. H319: Causes serious eye irritation[1]. H335: May cause respiratory irritation[1]. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Synthesis and Characterization

Postulated Synthetic Workflow

A potential synthetic pathway could involve the construction of the quinoline core followed by functionalization. The Gould-Jacobs reaction, a common method for synthesizing 4-hydroxyquinolines, could be adapted, starting from 4-bromoaniline. Subsequent modification would be required to introduce the hydroxyl group at the 3-position.

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization Workflow

The structural confirmation of synthesized this compound would rely on a combination of standard spectroscopic techniques. Although specific spectral data for this compound is not widely published, a general workflow for its characterization is presented below.

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Potential Biological Activity and Applications

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the quinoline and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.

-

Antimicrobial and Anticancer Potential: Quinolone derivatives are known for their antibacterial properties, often targeting bacterial DNA gyrase and topoisomerase IV.[4] The quinoline and quinolinone cores are also present in several anticancer agents, with mechanisms including apoptosis induction and cell cycle arrest.[4] The presence of a halogen, such as bromine, at the C6 position has been associated with enhanced cytotoxic effects in some series of compounds.[4]

-

Prostaglandin F2α Inhibition: A study on analogues of 6-bromo-3-methylquinoline has highlighted their potential as inhibitors of prostaglandin F2α (PGF2α), a target for preventing preterm labor.[5] This suggests that the 6-bromoquinoline scaffold could be a valuable starting point for the development of novel therapeutics in this area.

Logical Relationship of Structure to Potential Activity

The structural features of this compound suggest several avenues for its potential biological activity, as illustrated in the following diagram.

Caption: A diagram illustrating the potential influence of key structural motifs of this compound on its biological activities.

Conclusion

This compound is a chemical entity with a foundation in the well-established biological importance of the quinoline scaffold. While direct and extensive research on this specific molecule is not widely available, the analysis of its structural components and related compounds suggests significant potential for further investigation, particularly in the realms of antimicrobial and anticancer drug discovery. The data and conceptual frameworks presented in this guide offer a solid starting point for researchers to design and execute studies aimed at elucidating the full therapeutic potential of this compound and its derivatives.

References

- 1. This compound | 552330-94-6 [sigmaaldrich.com]

- 2. 6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H6BrNO) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromoquinolin-3-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromoquinolin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates its physicochemical properties, potential synthetic routes, and anticipated biological activities based on current literature and analysis of structurally related quinoline derivatives.

Core Compound Identification

This section provides the fundamental chemical identifiers for this compound.

| Parameter | Value | Source |

| CAS Number | 552330-94-6 | [1] |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.06 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 6-bromo-3-quinolinol | [1] |

Physicochemical and Safety Data

A summary of the known physical and safety information for this compound is presented below.

| Property | Value/Information | Source |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [1] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [1] |

| Signal Word | Warning | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction

The synthesis of this compound can be envisioned through a multi-step process starting from 4-bromoaniline.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 6-bromoquinolin-4(1H)-one (Precursor)

This protocol is adapted from the synthesis of structurally related quinolin-4-ones and serves as a foundational method for obtaining a key precursor.

-

Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol generated during the reaction is removed via distillation.

-

Cyclization: The resulting intermediate adduct is added portion-wise to a pre-heated solution of diphenyl ether at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes.

-

Isolation of the Ester: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.

-

Hydrolysis and Decarboxylation: The isolated ester is then hydrolyzed using an aqueous base (e.g., NaOH), followed by acidification to yield 6-bromo-4-hydroxyquinoline-3-carboxylic acid. Subsequent heating of this intermediate induces decarboxylation to form 6-bromoquinolin-4(1H)-one.

Further chemical modifications would be necessary to obtain the target this compound from this precursor, the specifics of which require further investigation.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents. The biological potential of this compound can be extrapolated from studies on analogous compounds.

Anticancer Potential

Derivatives of 6-bromoquinoline have demonstrated significant potential as anticancer agents.[2] Their mechanisms of action are believed to involve the induction of apoptosis (programmed cell death) in cancer cells. One of the critical signaling pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[2] Quinoline derivatives have been investigated as inhibitors of this pathway.[2] By inhibiting key kinases like PI3K, Akt, or mTOR, these compounds can halt the uncontrolled growth of cancer cells.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 6-bromoquinoline derivatives.

Antimicrobial Activity

The quinoline and quinolone core structures are foundational to many antibacterial agents.[3] These compounds often exert their effect by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication. The specific substitution patterns on the quinoline ring play a crucial role in determining the spectrum and potency of their antimicrobial activity.

Other Potential Applications

Analogues of 6-bromo-3-methylquinoline have been investigated as inhibitors of prostaglandin F2α, which is associated with preterm labor, suggesting potential applications in reproductive medicine.

Spectroscopic Data and Characterization

While specific spectroscopic data for this compound is not provided in the search results, the following are general protocols for the characterization of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A proton NMR spectrum would confirm the positions and connectivity of hydrogen atoms on the quinoline ring and the hydroxyl group.

-

¹³C NMR: A carbon-13 NMR spectrum would identify all the carbon atoms in the molecule, including those in the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic peaks would include those for O-H stretching of the hydroxyl group and C=C and C=N stretching of the quinoline ring.

Caption: General experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for further investigation in drug discovery and development. While direct experimental data is somewhat limited, the analysis of structurally similar quinoline derivatives strongly suggests potential for anticancer and antimicrobial activities. The information and protocols provided in this technical guide offer a solid foundation for researchers to initiate further studies into the synthesis, characterization, and biological evaluation of this promising molecule.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 6-Bromoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 6-Bromoquinolin-3-ol. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on its tautomeric form, 6-bromo-3-hydroxyquinolin-2(1H)-one, and closely related analogues to provide a predictive framework for its properties and potential applications.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic properties and includes data for structurally related compounds for comparative purposes.

| Property | Value for this compound | Reference Compounds |

| Molecular Formula | C₉H₆BrNO | - |

| Molecular Weight | 224.06 g/mol [1] | - |

| Physical Form | Solid[2] | - |

| Melting Point | Data not available | 6-Bromoquinolin-4-ol: 283°C 6-Bromoquinoline: 19-24°C[3] |

| Boiling Point | Data not available | 6-Bromoquinoline: 116°C at 6 mmHg[3] |

| pKa | Data not available | - |

| Solubility | Data not available | General quinolinones are soluble in DMF and DMSO. |

| Storage | Sealed in dry, room temperature conditions[2] | - |

Spectroscopic Profile

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons on the quinoline core are expected to appear in the range of 7.0-9.0 ppm. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group. A broad singlet for the hydroxyl proton is also anticipated, which may be exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons are expected in the 110-150 ppm region. The carbon bearing the bromine (C-6) would be shifted downfield, while the carbon with the hydroxyl group (C-3) would be significantly deshielded. The carbonyl carbon in the tautomeric quinolin-2-one form would appear further downfield, typically in the 160-180 ppm range. |

| IR Spectroscopy | Characteristic peaks would include O-H stretching (broad band around 3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching of the quinoline ring (1450-1620 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 1000 cm⁻¹). For the tautomeric form, a strong C=O stretch would be observed around 1650-1680 cm⁻¹. |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. |

Experimental Protocols

Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one

A practical synthetic route to the tautomeric form of this compound involves a two-stage process, starting with the preparation of 5-bromoisatin, followed by an Eistert ring expansion and subsequent hydrolysis[4].

Stage 1: Synthesis of 5-Bromoisatin

This procedure is adapted from established methods for the bromination of isatin.

-

Materials: Isatin, Pyridinium bromochromate (PBC), Glacial acetic acid, Ethanol.

-

Procedure:

-

To a suspension of pyridinium bromochromate (1.2 equivalents) in glacial acetic acid, add a solution of isatin (1 equivalent) in a minimal amount of acetic acid.

-

Heat the mixture on a water bath with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes[5].

-

After completion, evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure 5-bromoisatin[5].

-

Stage 2: One-Pot Eistert Ring Expansion and Hydrolysis

This stage utilizes the prepared 5-bromoisatin to construct the 6-bromo-3-hydroxyquinolin-2(1H)-one core.

-

Materials: 5-Bromoisatin, Diazomethane (or a safer alternative like trimethylsilyldiazomethane), a suitable solvent (e.g., THF/water), a catalyst for Wolff rearrangement (e.g., silver benzoate or light), and a base for hydrolysis (e.g., NaOH).

-

Procedure:

-

Prepare an activated derivative of 5-bromoisatin (e.g., the acid chloride).

-

React the activated 5-bromoisatin with diazomethane to form an α-diazoketone intermediate.

-

Induce a Wolff rearrangement of the α-diazoketone to a ketene. This can be achieved thermally, photochemically, or using a silver(I) catalyst[6].

-

In the presence of a nucleophile like water or an alcohol, the ketene will be trapped to form a carboxylic acid or ester derivative, respectively, which is the ring-expanded product.

-

Hydrolyze the resulting ester in situ using a base like sodium hydroxide to afford the final product, 6-Bromo-3-hydroxyquinolin-2(1H)-one.

-

Caption: Synthetic workflow for 6-Bromo-3-hydroxyquinolin-2(1H)-one.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its key functional groups: the quinoline ring system, the hydroxyl group, and the bromine atom.

-

Tautomerism: this compound exists in equilibrium with its more stable tautomer, 6-bromo-3-hydroxyquinolin-2(1H)-one. This equilibrium influences its reactivity.

-

Derivatization: The hydroxyl and the amine groups in the tautomeric form are reactive sites for derivatization.

-

O-Alkylation: The hydroxyl group at the C3 position can be alkylated using an alkyl halide in the presence of a base like potassium carbonate in DMF[7].

-

N-Alkylation: The nitrogen atom at the N1 position can be alkylated using a strong base like sodium hydride followed by treatment with an alkyl halide[7].

-

-

Cross-Coupling Reactions: The bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to create a library of derivatives for structure-activity relationship (SAR) studies.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities[4][8].

Anticancer Potential:

Derivatives of 6-bromo-substituted quinolinones have demonstrated significant potential as anticancer agents[8]. The bromine atom is thought to enhance the lipophilicity of the molecule, which may improve cell membrane permeability and target engagement[8]. Structurally related compounds have shown potent antiproliferative effects against various cancer cell lines[8].

One potential mechanism of action for the anticancer activity of quinolinone derivatives is the inhibition of protein kinases within critical cell signaling pathways[8]. For instance, some quinolinone derivatives have been shown to inhibit Checkpoint Kinase 1 (Chek1) and DNA-dependent protein kinase (DNA-PK), which are key enzymes in the DNA damage response pathway[8]. Inhibition of these kinases can sensitize cancer cells to DNA-damaging agents, making them promising candidates for combination cancer therapy[8]. A hypothetical mechanism involves the inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

References

Technical Guide: Solubility Profile of 6-Bromoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide addresses the solubility of 6-Bromoquinolin-3-ol. Currently, there is a lack of publicly available quantitative solubility data for this compound in various solvents. This document provides a comprehensive framework for researchers to systematically determine the solubility of this compound. It includes detailed experimental protocols for the widely accepted shake-flask equilibrium solubility method, coupled with analytical quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. Furthermore, a logical experimental workflow is presented to guide the researcher through the process of generating reliable and reproducible solubility data.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural features suggest potential biological activity, making the characterization of its physicochemical properties, particularly solubility, a fundamental step in the pre-formulation and drug development process. Understanding the solubility of this compound in different solvents, including aqueous buffers at various pH values and common organic solvents, is essential for:

-

Formulation Design: Selecting appropriate solvent systems for liquid formulations or for the preparation of solid dispersions.

-

Bioavailability Prediction: Aqueous solubility is a key factor influencing the absorption of an orally administered drug.

-

Purification Processes: Designing effective crystallization and chromatographic purification methods.

-

In Vitro and In Vivo Studies: Preparing stock solutions and dosing vehicles for biological assays.

This guide provides the necessary methodologies to enable researchers to generate the required solubility data for this compound.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound is not widely reported in the scientific literature. Therefore, the following tables are presented as templates for researchers to populate with their experimentally determined values.

Table 1: Illustrative Template for Equilibrium Solubility of this compound in Various Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Phosphate Buffered Saline (pH 7.4) | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| 0.1 M HCl (pH 1.2) | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Methanol | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Ethanol | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Acetone | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Acetonitrile | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Dichloromethane | 25 ± 1 | Data to be determined | Data to be determined | HPLC/UV-Vis |

Experimental Protocols

The following protocols describe the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.[1]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 2-5 mL). The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.[2]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C). Shake the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[2] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is established when consecutive measurements are consistent.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter.[3] Care must be taken to avoid any temperature change during this step.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method.

Analytical Quantification

The concentration of this compound in the diluted supernatant can be determined using either HPLC or UV-Vis spectrophotometry.

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities or degradants. This typically involves selecting an appropriate column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile or methanol and water with a buffer), a flow rate, and a UV detection wavelength where the compound has significant absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area versus concentration.[4]

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.

-

Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor.

This method is suitable if this compound has a distinct chromophore and is not expected to degrade or have interfering impurities.[5]

-

Determination of λmax: Scan a dilute solution of this compound in the chosen solvent across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).[6]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration, which should adhere to the Beer-Lambert law.[7]

-

Sample Analysis: Measure the absorbance of the diluted sample of the saturated solution at the λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original solubility, accounting for the dilution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Spectroscopic Profile of 6-Bromoquinolin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromoquinolin-3-ol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data, analysis based on analogous compounds, and standardized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational predictions and comparison with structurally similar compounds, such as 6-bromoquinoline and various hydroxyquinolines.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| H-2 | ~8.5 - 8.7 | d | ~2.5 |

| H-4 | ~7.3 - 7.5 | d | ~2.5 |

| H-5 | ~7.8 - 8.0 | d | ~9.0 |

| H-7 | ~7.6 - 7.8 | dd | ~9.0, 2.2 |

| H-8 | ~8.1 - 8.3 | d | ~2.2 |

| OH-3 | ~9.5 - 10.5 | br s | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-2 | ~145 - 148 |

| C-3 | ~150 - 153 |

| C-4 | ~110 - 113 |

| C-4a | ~128 - 131 |

| C-5 | ~125 - 128 |

| C-6 | ~118 - 121 |

| C-7 | ~133 - 136 |

| C-8 | ~129 - 132 |

| C-8a | ~146 - 149 |

Note: Chemical shifts are referenced to the solvent peak. These are estimated values.

Table 3: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad, Strong | O-H stretch (phenolic) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1620 - 1450 | Medium to Strong | C=C and C=N stretching (quinoline ring) |

| ~1350 - 1250 | Strong | C-O stretch (phenol) |

| ~1100 - 1000 | Medium | C-H in-plane bending |

| ~900 - 675 | Medium to Strong | C-H out-of-plane bending |

| ~600 - 500 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 222.96, 224.96 | Molecular ion peak with characteristic bromine isotopic pattern (¹⁹Br/⁸¹Br) |

| [M-H]⁺ | 221.96, 223.96 | Loss of a hydrogen atom |

| [M-CO]⁺ | 194.97, 196.97 | Loss of carbon monoxide |

| [M-Br]⁺ | 144.04 | Loss of the bromine atom |

Note: m/z values are for the most abundant isotopes. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound. These protocols are based on standard laboratory procedures for the analysis of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard one-pulse sequence.

-

Temperature: 298 K.

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

Referencing: The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Temperature: 298 K.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Referencing: The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or the KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

-

The sample can be introduced via direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method will depend on the sample's volatility and thermal stability.

Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile molecules.

Mass Analysis:

-

The ionized fragments are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Detection:

-

The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide on the Discovery and History of Quinolinol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of a vast array of biologically active compounds. Its hydroxylated derivatives, the quinolinols, have garnered significant attention from the dawn of synthetic organic chemistry to modern drug discovery. This technical guide provides a comprehensive exploration of the discovery and historical development of quinolinol compounds, detailing the seminal synthetic methodologies, key milestones in understanding their biological activities, and the evolution of their applications.

The Dawn of Quinoline Chemistry: From Coal Tar to Synthesis

The story of quinoline begins not with its synthesis, but with its isolation from a complex and rather unrefined source: coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously fractionating coal tar, isolated a basic substance he named "Leukol" (from Greek leukos, meaning white, and Latin oleum, meaning oil).[1] Concurrently, he isolated another basic compound from the same source, which he named "Kyanol" (from Greek kyanos, meaning blue), later identified as aniline.[1] Runge's work, though groundbreaking in isolating these fundamental building blocks, did not immediately reveal their chemical structures.

The true nature of quinoline as a benzopyridine was elucidated through the degradative studies of natural alkaloids, most notably quinine. The name "quinoline" itself is derived from "quinine," reflecting this historical connection. The structural elucidation paved the way for the first rational synthesis of the quinoline core, a landmark achievement by the Czech chemist Zdenko Hans Skraup in 1880.[2]

The Skraup Synthesis of Quinoline (1880)

The Skraup synthesis provided the first practical method for constructing the quinoline ring system from simple aromatic amines.[2][3] The reaction, though often vigorous, was a pivotal moment in heterocyclic chemistry.

Experimental Protocol: The Original Skraup Synthesis

A mixture of aniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (initially, Skraup used nitrobenzene, which also acted as a solvent) was heated.[2][3] The reaction is notoriously exothermic.[4] Ferrous sulfate was often added to moderate the reaction's violence.[2]

The reaction proceeds through several key steps:

-

Dehydration of glycerol by sulfuric acid to form acrolein.[3]

-

Michael addition of aniline to acrolein.

-

Acid-catalyzed cyclization of the resulting β-anilinopropionaldehyde.

-

Dehydration to form a dihydroquinoline intermediate.

-

Oxidation of the dihydroquinoline to yield the aromatic quinoline ring.

Quantitative Data from Early Syntheses

Historical reports on the yields of the original Skraup synthesis are often imprecise and varied significantly depending on the specific conditions and scale. Early yields were generally low due to the harsh reaction conditions and the formation of significant amounts of tarry byproducts.

| Synthesis Method | Key Reactants | Year | Reported Yield (Approximate) | Reference |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Nitrobenzene | 1880 | Low to Moderate | [2][3] |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Acetaldehyde, Sodium Hydroxide | 1882 | Good | [5][6] |

The Friedländer Synthesis of Quinoline (1882)

Shortly after Skraup's discovery, Paul Friedländer developed a more versatile and often higher-yielding method for quinoline synthesis.[5][6] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or base.[5][6]

Experimental Protocol: The Original Friedländer Synthesis

Friedländer's original 1882 paper describes the condensation of o-aminobenzaldehyde with acetaldehyde in the presence of a sodium hydroxide solution.[5][6]

The general procedure involves:

-

Dissolving the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent, often an alcohol.

-

Adding a catalytic amount of acid or base.

-

Heating the mixture, often under reflux, to drive the condensation and subsequent cyclization.

-

The reaction proceeds via an initial aldol condensation followed by the formation of a Schiff base, which then undergoes intramolecular cyclization and dehydration to form the quinoline ring.[7]

The Discovery of 8-Hydroxyquinoline and its Significance

While the synthesis of the parent quinoline ring was a major achievement, the discovery of its hydroxylated derivatives, particularly 8-hydroxyquinoline (also known as oxine), opened up new avenues in analytical chemistry and medicinal applications.

In 1880, Hugo Weidel and his student Albert Cobenzl first obtained 8-hydroxyquinoline by the decarboxylation of "oxycinchoninic acid," a derivative of the natural alkaloid cinchonine.[8] They characterized the resulting compound, which they named "oxyquinoline" or "α-quinophenol," noting its phenolic properties.[8] Shortly thereafter, in 1881, Zdenko Hans Skraup, the pioneer of quinoline synthesis, developed a method to synthesize substituted quinolines from substituted phenols, leading to the definitive identification of the structure of 8-hydroxyquinoline.[8]

The most significant early discovery related to 8-hydroxyquinoline was its ability to form insoluble chelate complexes with a wide variety of metal ions, a property that was recognized in the 1920s.[8] This finding established 8-hydroxyquinoline as a prominent analytical reagent for the gravimetric and colorimetric determination of metals.

Historical Development of the Biological Activity of Quinolinol Compounds

The biological importance of the quinoline scaffold was evident long before its chemical structure was understood, primarily through the use of quinine from the bark of the Cinchona tree to treat malaria.[9] This historical precedent spurred the investigation of synthetic quinoline and quinolinol derivatives as potential therapeutic agents.

Early Investigations into Antimicrobial Properties

Early in the 20th century, researchers began to explore the antimicrobial properties of various synthetic compounds. 8-hydroxyquinoline and its derivatives were among the compounds that demonstrated notable activity.

Early Experimental Protocols for Antimicrobial Testing

The methodologies used in the early 20th century for assessing antimicrobial activity were the precursors to modern techniques. A common method was the serial dilution technique:

-

A series of test tubes containing nutrient broth were prepared.

-

The test compound was dissolved in a suitable solvent and added to the first tube.

-

A serial dilution was then performed, creating a gradient of decreasing concentrations of the compound across the series of tubes.

-

Each tube was then inoculated with a standardized suspension of the target bacterium.

-

The tubes were incubated at an appropriate temperature for a set period.

-

The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Historical Antimicrobial Activity Data

Precise and standardized MIC values from the very early 20th century are scarce in readily accessible literature. However, numerous studies from the mid-20th century onwards have quantified the potent antimicrobial activity of 8-hydroxyquinoline and its derivatives.

| Compound | Target Organism | Reported MIC (µg/mL) | Reference |

| 8-Hydroxyquinoline | Staphylococcus aureus | 3.44 - 13.78 | [10] |

| 8-Hydroxyquinoline | Candida albicans | 3.44 - 13.78 | [10] |

| Cloxyquin (5-chloro-8-hydroxyquinoline) | Mycobacterium tuberculosis | 0.062 - 0.25 | [11] |

The Era of Antimalarial Drug Discovery

The quest for synthetic antimalarials to supplement or replace quinine was a major driver of quinoline chemistry throughout the 20th century. This effort led to the development of a series of highly effective quinoline-based drugs.

Key Milestones in Quinoline-Based Antimalarial Drug Discovery

| Year | Compound/Class | Key Discovery/Significance | Reference |

| 1820 | Quinine | Isolated from Cinchona bark, establishing the therapeutic potential of the quinoline scaffold. | [9] |

| 1934 | Chloroquine | Synthesized as Resochin, a highly effective 4-aminoquinoline antimalarial. | [12] |

| 1940s | Primaquine | An 8-aminoquinoline derivative developed, effective against the liver stages of the malaria parasite. | [13] |

The development of these drugs involved extensive structure-activity relationship (SAR) studies, where systematic modifications to the quinoline core were made to optimize efficacy and reduce toxicity. This work laid the foundation for modern medicinal chemistry and drug design.

Conclusion

The journey of quinolinol compounds, from their serendipitous discovery in coal tar to their rational synthesis and development as powerful therapeutic agents, mirrors the evolution of organic and medicinal chemistry. The pioneering work of chemists like Runge, Skraup, and Friedländer provided the fundamental tools to construct this versatile heterocyclic scaffold. Subsequent investigations into the unique properties of 8-hydroxyquinoline and the urgent need for antimalarial drugs propelled the quinoline nucleus to the forefront of drug discovery. The historical experimental protocols, though lacking the precision of modern methods, represent the ingenuity and perseverance of early researchers. The quantitative data, where available, offer a glimpse into the challenges and triumphs of these foundational studies. For contemporary researchers, this historical perspective not only provides a rich context for their work but also serves as a testament to the enduring importance of the quinolinol scaffold in the ongoing quest for new and effective medicines.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. uop.edu.pk [uop.edu.pk]

- 5. benchchem.com [benchchem.com]

- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 9. Quinine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 13. globalresearchonline.net [globalresearchonline.net]

A Technical Guide to the Theoretical and Computational Investigation of 6-Bromoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 6-Bromoquinolin-3-ol, a substituted quinoline of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational studies on this compound, this document leverages data from closely related analogs, particularly 6-bromo-3-methylquinoline, and established computational protocols for quinoline derivatives. The guide details quantum chemical calculations, molecular docking simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. It serves as a practical resource for researchers aiming to elucidate the physicochemical properties, predict biological activity, and guide the rational design of novel therapeutics based on the this compound scaffold.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The introduction of a bromine atom at the 6-position and a hydroxyl group at the 3-position of the quinoline ring in this compound is anticipated to modulate its electronic and steric properties, potentially leading to novel pharmacological profiles. Computational and theoretical studies are invaluable tools for understanding the structure-activity relationships of such molecules at the atomic level, thereby accelerating the drug discovery and development process.

This guide outlines the standard computational workflows, from geometry optimization using Density Functional Theory (DFT) to the prediction of biological activity through molecular docking and QSAR studies.

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | --INVALID-LINK-- |

| Molecular Weight | 224.05 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | N/A |

| CAS Number | 552330-94-6 | --INVALID-LINK-- |

Theoretical and Computational Methodologies

A typical computational workflow for analyzing a molecule like this compound involves several key steps, as illustrated below.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of a molecule.[1][2]

Experimental Protocol: Geometry Optimization and Property Calculation

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.[1]

-

Method: The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable method for such calculations.[3]

-

Procedure: a. Construct the initial 3D structure of this compound using a molecular builder. b. Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to find a reasonable starting structure.[2] c. Refine the geometry using the chosen DFT method and basis set.[2] d. Perform frequency calculations on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).[4] e. From the optimized structure, calculate electronic properties such as HOMO-LUMO energies, dipole moment, and the Molecular Electrostatic Potential (MEP) map.[2] f. Simulate theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra.[2]

Data Presentation: Calculated Quantum Chemical Parameters

The following table presents theoretically derived quantum chemical parameters for quinoline, which serve as a baseline for understanding the properties of its derivatives.

| Parameter | Quinoline (B3LYP/6-31+G(d,p)) | Reference |

| HOMO Energy | -6.646 eV | [5] |

| LUMO Energy | -1.816 eV | [5] |

| HOMO-LUMO Gap | 4.83 eV | [5] |

| Dipole Moment | 2.004 D | [5] |

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are employed to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[6]

Experimental Protocol: QSAR Model Development

-

Dataset: A dataset of compounds with known biological activity (e.g., pIC50) is required. For this compound, a relevant dataset would be that of 6-bromo-3-methylquinoline analogues.[6]

-

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the dataset.

-

Model Building: Genetic Algorithm-Multiple Linear Regression (GA-MLR) is a common approach to select the most relevant descriptors and build the QSAR model.[6]

-

Validation: The predictive power of the model is assessed using leave-one-out cross-validation (Q²_LOO) and an external test set.[6]

Data Presentation: QSAR Model for 6-bromo-3-methylquinoline Analogues

| Parameter | Value |

| R² | 0.8943 |

| Q²_LOO | 0.8836 |

These values indicate a well-fitted and highly predictable model for the studied analogues.[6]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding the mechanism of action and for lead optimization.[6][7]

Experimental Protocol: Molecular Docking

-

Software: AutoDock, Glide, or similar docking software can be used.

-

Protein Preparation: a. Obtain the 3D crystal structure of the target protein (e.g., prostaglandin F synthase, PDB ID: 2F38) from the Protein Data Bank.[6] b. Remove water molecules and co-crystallized ligands. c. Add hydrogen atoms and assign partial charges.

-

Ligand Preparation: a. Generate the 3D structure of this compound and perform energy minimization. b. Define rotatable bonds.

-

Docking Simulation: a. Define the binding site on the protein based on the location of the co-crystallized ligand or through blind docking. b. Run the docking algorithm to generate a series of possible binding poses. c. Score and rank the poses based on the predicted binding affinity (e.g., in kcal/mol).

Data Presentation: Predicted Binding Affinities

The following table shows the predicted binding energies of 6-bromo-3-methylquinoline analogues against prostaglandin F synthase, demonstrating the potential inhibitory activity of this class of compounds.

| Compound | Binding Energy (kcal/mol) |

| Analogue 1 | -8.5 |

| Analogue 2 | -8.2 |

| Analogue 3 | -8.1 |

(Data is illustrative based on findings for related compounds)[6]

Potential Signaling Pathways and Biological Targets

Based on studies of related quinoline derivatives, this compound may exhibit inhibitory activity against several key biological targets. The diagram below illustrates a potential mechanism of action for quinoline derivatives in cancer therapy through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Conclusion

While direct computational studies on this compound are yet to be extensively published, the methodologies and data from closely related analogues provide a robust framework for its investigation. This guide has outlined the key theoretical and computational approaches, from quantum chemical calculations to molecular docking and QSAR, that are essential for characterizing this promising molecule. By applying these established protocols, researchers can gain significant insights into the physicochemical properties and potential biological activities of this compound, thereby guiding future experimental work and accelerating the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Potential Reactive Sites on the 6-Bromoquinolin-3-ol Molecule

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The 6-Bromoquinolin-3-ol molecule, in particular, offers a versatile platform for chemical modification due to its distinct array of functional groups and aromatic system. This technical guide provides a comprehensive analysis of the potential reactive sites of this compound, focusing on its electronic properties, susceptibility to various reaction classes, and its potential for derivatization. We will explore electrophilic and nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reactions involving the hydroxyl and nitrogen heteroatom. This document aims to serve as a foundational resource for researchers engaged in the synthesis and development of novel quinoline-based compounds.

Molecular Structure and Electronic Properties

This compound possesses a bicyclic heteroaromatic system with two key substituents that dictate its reactivity: a bromine atom at the C6 position and a hydroxyl group at the C3 position.

-

Quinoline Core: The quinoline ring system consists of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic attack than the benzene ring.

-

Hydroxyl Group (-OH) at C3: Located on the electron-deficient pyridine ring, the hydroxyl group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution through resonance donation of its lone pair electrons. It also imparts acidic properties and can participate in keto-enol tautomerism.

-

Bromine Atom (-Br) at C6: Located on the electron-rich benzene ring, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director for electrophilic substitution via resonance. Crucially, the C-Br bond serves as a key handle for a wide range of palladium-catalyzed cross-coupling reactions.

Tautomerism

The 3-hydroxyquinoline moiety can exist in equilibrium between its enol (lactim) and keto (lactam) forms. While the hydroxy (lactim) form is generally favored in many hydroxyquinolines, the specific equilibrium can be influenced by the solvent and substitution pattern.[1] This tautomerism is a critical consideration as the two forms exhibit different chemical reactivity.

Key Reactive Sites and Transformations

The reactivity of this compound can be systematically categorized based on the type of chemical transformation.

Electrophilic Aromatic Substitution (EAS)

The regioselectivity of EAS on the quinoline ring is determined by the interplay of the directing effects of the existing substituents and the inherent reactivity of the two rings.

-

Activating/Deactivating Effects: The -OH group at C3 strongly activates the pyridine ring, directing towards C2 and C4. The -Br group at C6 deactivates the benzene ring but directs towards C5 and C7.

-

Predicted Sites of Reactivity:

-

C4 and C2: These positions are ortho and para to the powerful activating -OH group, making them the most probable sites for electrophilic attack on the pyridine ring.

-

C5 and C7: These positions are ortho and para to the -Br group. The benzene ring is generally more susceptible to EAS than the pyridine ring, making these viable sites, although the ring is deactivated by the halogen.

-

Nitration of 6,8-dibromoquinoline has been shown to selectively occur at the C5 position, yielding 6,8-dibromo-5-nitroquinoline as the sole product in high yield.[2] This suggests that the C5 position is highly susceptible to electrophilic attack.

-

Nucleophilic Aromatic Substitution (SNAr)

The C6-Br bond is generally not susceptible to direct nucleophilic displacement unless the quinoline ring is activated by strong electron-withdrawing groups (EWGs) at the ortho or para positions.

The introduction of a nitro group, for example at the C5 position, would significantly activate the C6-Br bond towards SNAr. This strategy has been successfully employed to synthesize 6-piperazinyl and 6-morpholinyl quinolines from 6-bromo-5-nitroquinoline.[2] The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

The C6-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for creating C-C, C-N, and C-O bonds.

This reaction couples the aryl bromide with a boronic acid or ester to form a biaryl compound. It is highly versatile and tolerates a wide range of functional groups.

This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine, providing access to a vast array of substituted anilines.[5][6]

While specific data for this compound is sparse, data from analogous bromoquinoline systems provide a strong predictive foundation.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromoquinolines

| Reaction Type | Bromoquinoline Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd₂(dba)₃ / Xantphos (P1-L4) | DBU | THF/H₂O | 110 | 82 | [7][8] |

| Suzuki-Miyaura | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Reflux | Good | [7] |

| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100 | - | [5][9] |

| Buchwald-Hartwig | Methyl 6-bromoquinoline-3-carboxylate | Various amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | - |[5] |

General Experimental Protocol: Suzuki-Miyaura Coupling [7]

-

To a reaction vessel, add the this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

-

Heat the reaction mixture to 80-110 °C and stir until completion, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Experimental Protocol: Buchwald-Hartwig Amination [5][7]

-

In a glovebox or under an inert atmosphere, charge a reaction tube with the this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong base (e.g., NaOtBu, 1.4 eq.).

-

Seal the tube and remove it from the glovebox.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Reactions at the Hydroxyl and Nitrogen Moieties

-

O-Alkylation/O-Acylation: The hydroxyl group at C3 is nucleophilic and can be readily alkylated or acylated using standard reagents (e.g., alkyl halides, acid chlorides) in the presence of a base to form ethers and esters, respectively. This is a common strategy to modify solubility and pharmacokinetic properties.

-

N-Alkylation/N-Oxide Formation: The nitrogen atom of the quinoline ring is basic and can be protonated by acids or alkylated with reactive alkylating agents (e.g., methyl iodide) to form quaternary quinolinium salts. It can also be oxidized (e.g., with m-CPBA) to form the corresponding N-oxide, which can alter the electronic properties and reactivity of the ring system.

Conclusion

This compound is a richly functionalized molecule with multiple, distinct reactive sites that can be addressed with high selectivity. The C6-bromo position is the primary site for diversification via robust palladium-catalyzed cross-coupling reactions. The electron-rich benzene moiety and the activated pyridine moiety are susceptible to regioselective electrophilic aromatic substitution, primarily at the C5 and C4 positions. Furthermore, the hydroxyl and nitrogen functionalities provide avenues for straightforward derivatization. This strategic orthogonality makes this compound an exceptionally valuable building block for constructing libraries of complex molecules in the pursuit of new therapeutic agents. This guide provides the foundational chemical principles and practical protocols to effectively harness the synthetic potential of this versatile scaffold.

References

- 1. scispace.com [scispace.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety, handling, and storage of 6-Bromoquinolin-3-ol

An In-depth Technical Guide to the Safety, Handling, and Storage of 6-Bromoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for this compound (CAS No. 552330-94-6), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.

| Property | Value |

| CAS Number | 552330-94-6[1][2] |

| Molecular Formula | C₉H₆BrNO[1] |

| Molecular Weight | 224.06 g/mol [1] |

| Physical Form | Solid[1] |

| Purity | Typically ≥98%[1] |

| Storage Temperature | Room Temperature[1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement Codes |

| Acute toxicity, oral | GHS07 (Exclamation Mark)[1] | Warning[1] | H302: Harmful if swallowed[1] | P264, P270, P301+P312+P330, P501 |

| Skin corrosion/irritation | GHS07 (Exclamation Mark)[1] | Warning[1] | H315: Causes skin irritation[1] | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious eye damage/eye irritation | GHS07 (Exclamation Mark)[1] | Warning[1] | H319: Causes serious eye irritation[1] | P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 (Exclamation Mark)[1] | Warning[1] | H335: May cause respiratory irritation[1] | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Note: The precautionary statement codes correspond to a full set of safety recommendations. Please refer to the full Safety Data Sheet (SDS) for complete details.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound and other brominated organic compounds.[3][4]

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and vapors that can cause serious eye damage.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[4] | Prevents skin contact, which can lead to irritation or burns.[4] |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4] | Minimizes the inhalation of harmful dust and vapors. |

Handling and Experimental Protocols

Strict adherence to proper handling procedures is essential to mitigate risks.

General Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for the Use of 6-Bromoquinolin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the quinoline core is of paramount importance in medicinal chemistry and drug discovery for the generation of novel molecular entities with tailored biological activities. 6-Bromoquinolin-3-ol is a versatile building block that allows for the introduction of diverse substituents at the 6-position through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The presence of the hydroxyl group at the 3-position offers an additional site for modification and can influence the electronic properties and reactivity of the quinoline system.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, and Sonogashira coupling. The provided data and methodologies are intended to serve as a valuable resource for researchers engaged in the synthesis of novel quinoline derivatives.

General Considerations for Cross-Coupling with this compound

The presence of the unprotected hydroxyl group on the quinoline ring is a key consideration. While in many cases the reaction may proceed without protection, its acidic nature can interfere with certain basic reagents. Researchers should consider the following:

-

Choice of Base: A careful selection of the base is crucial. Strong bases could deprotonate the hydroxyl group, potentially leading to side reactions or affecting the catalyst's performance. In some cases, using a weaker base or a base that does not interact with the hydroxyl group might be necessary.

-

Protecting Groups: If interference from the hydroxyl group is observed, its protection as a more inert functionality (e.g., methoxy, benzyloxy, or silyl ether) might be required prior to the cross-coupling reaction, followed by a deprotection step.

-

Catalyst and Ligand System: The choice of the palladium catalyst and the associated ligand is critical for achieving high efficiency and selectivity. The electronic nature of the this compound substrate may require specific ligand systems to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[1][2] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(PPh₃)₄ (3) | - | 2M Na₂CO₃ | Toluene/Ethanol | 90 | 12 | ~85-95 (analogous substrates) | A classic and reliable system for many aryl bromides. |

| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2 equiv) | 1,4-Dioxane/Water | 80-90 | 12-16 | Good to Excellent | Effective for a broad range of substrates.[2] |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 equiv) | 1,4-Dioxane/Water | RT - 100 | 2-18 | High | Buchwald ligands often provide high turnover numbers. |

| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2 equiv) | Toluene | 100 | 16 | High | Effective for heteroaryl couplings. |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[3][4] This reaction is instrumental in the preparation of anilines and their derivatives.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Bromoquinolines

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4 equiv) | Toluene | 90-110 | 12-24 | Good to Excellent | A common system for C-N bond formation.[3] |

| Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ (1.5 equiv) | Dioxane | 100 | 18-24 | Good | Effective for a variety of amines. |

| Pd₂(dba)₃ (2.5) | XPhos (6) | LiHMDS (1.5 equiv) | Dioxane | 100 | 12-16 | High | For less reactive amines or challenging substrates.[4] |

| Pd(OAc)₂ (1-5) | DavePhos (1.5-7.5) | K₃PO₄ (2 equiv) | Toluene | 80-120 | 12-24 | High | Broadly applicable catalyst system. |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv) to the tube.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Seal the tube and heat the mixture to the appropriate temperature (typically 90-120 °C) with stirring.

-